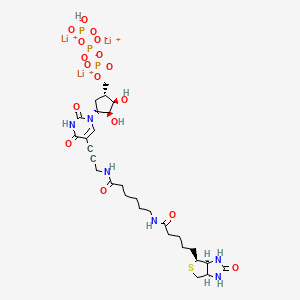

Biotin-11-UTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H42Li3N6O17P3S |

|---|---|

Molekulargewicht |

892.6 g/mol |

IUPAC-Name |

trilithium;[[[(1R,2R,3S,4R)-4-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2,3-dihydroxycyclopentyl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C29H45N6O17P3S.3Li/c36-22(9-2-1-5-11-30-23(37)10-4-3-8-21-24-19(16-56-21)32-28(41)33-24)31-12-6-7-17-14-35(29(42)34-27(17)40)20-13-18(25(38)26(20)39)15-50-54(46,47)52-55(48,49)51-53(43,44)45;;;/h14,18-21,24-26,38-39H,1-5,8-13,15-16H2,(H,30,37)(H,31,36)(H,46,47)(H,48,49)(H2,32,33,41)(H,34,40,42)(H2,43,44,45);;;/q;3*+1/p-3/t18-,19+,20-,21+,24+,25-,26+;;;/m1.../s1 |

InChI-Schlüssel |

ZBJFRSKZQRNXSZ-MPAUVNFJSA-K |

Isomerische SMILES |

[Li+].[Li+].[Li+].C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] |

Kanonische SMILES |

[Li+].[Li+].[Li+].C1C(C(C(C1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biotin-11-UTP: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Biotin-11-UTP, a crucial molecule for non-radioactive labeling of RNA. The guide covers its chemical structure, physicochemical properties, and its application in molecular biology, with a focus on in situ hybridization techniques.

Core Structure and Properties

This compound is a modified uridine (B1682114) triphosphate (UTP) analog. Its structure consists of three key components: a biotin (B1667282) molecule, a UTP moiety, and an 11-atom spacer arm that links the biotin to the C5 position of the uracil (B121893) base.[1][2] This extended linker arm is critical for minimizing steric hindrance, thereby ensuring efficient recognition and binding of the biotin by avidin (B1170675) or streptavidin conjugates during detection steps.[2]

The molecule is enzymatically incorporated into RNA transcripts by RNA polymerases such as T7, T3, and SP6.[3] This process provides a safe and effective alternative to radioactive labeling for the generation of probes used in a variety of applications, including in situ hybridization (ISH), Northern blotting, and microarray analysis.[3]

Physicochemical and Spectroscopic Data

Key quantitative data for this compound are summarized in the table below, compiled from various suppliers and scientific resources.

| Property | Value | References |

| Molecular Formula (Free Acid) | C₂₈H₄₅N₆O₁₈P₃S | [4] |

| Molecular Weight (Free Acid) | 878.67 g/mol | [4] |

| Exact Mass (Free Acid) | 878.17 g/mol | [4] |

| Purity (by HPLC) | ≥ 95% | [4] |

| Maximum Absorbance (λmax) | 289 nm (in Tris-HCl, pH 7.5) | [4] |

| Molar Extinction Coefficient (ε) | 7.1 L mmol⁻¹ cm⁻¹ (at 289 nm) | [4] |

| Form | Filtered solution in Tris-HCl or TE buffer | [4] |

| Storage Conditions | -20°C | [3] |

Synthesis of this compound

The synthesis of the AA-UTP intermediate can be achieved via a Heck coupling reaction, where an allylamine (B125299) is coupled to a halogenated uridine precursor.[5]

Experimental Protocol: In Situ Hybridization (ISH) using a this compound Labeled RNA Probe

The following is a generalized workflow for the preparation of a biotin-labeled RNA probe and its use in chromogenic in situ hybridization.

Preparation of Biotin-Labeled RNA Probe via In Vitro Transcription

-

Template Preparation: A linearized plasmid DNA containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6) is used as the template.

-

In Vitro Transcription Reaction Setup: The following components are assembled in a nuclease-free tube at room temperature:

-

Linearized DNA template (1 µg)

-

10x Transcription Buffer

-

100 mM DTT

-

RNase Inhibitor

-

NTP mix (containing ATP, CTP, GTP, and a mixture of UTP and this compound)

-

RNA Polymerase (e.g., T7 RNA Polymerase)

-

Nuclease-free water to the final volume.

-

-

Incubation: The reaction is incubated at 37°C for 2 hours.

-

Template Removal: The DNA template is removed by adding DNase I and incubating for a further 15 minutes at 37°C.

-

Probe Purification: The biotinylated RNA probe is purified using a spin column or via ethanol (B145695) precipitation to remove unincorporated nucleotides and enzymes.

-

Quality Control: The integrity and concentration of the labeled probe are assessed using gel electrophoresis and spectrophotometry.

In Situ Hybridization and Detection

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized, rehydrated, and treated with a protease (e.g., Proteinase K) to improve probe accessibility.

-

Prehybridization: Sections are incubated in a prehybridization buffer to block non-specific binding sites.

-

Hybridization: The biotinylated RNA probe is diluted in hybridization buffer, denatured, and applied to the tissue sections. Hybridization is typically carried out overnight in a humidified chamber at a specific temperature (e.g., 65°C).

-

Post-Hybridization Washes: A series of stringent washes (using SSC buffers of varying concentrations and temperatures) are performed to remove unbound and non-specifically bound probes.

-

Detection:

-

Blocking: The sections are incubated in a blocking buffer to prevent non-specific binding of the detection reagents.

-

Streptavidin-Enzyme Conjugate Incubation: A streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate is applied to the sections and incubated. The streptavidin binds with high affinity to the biotin on the hybridized probe.

-

Washing: Unbound streptavidin-enzyme conjugate is removed by washing.

-

-

Visualization: A chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP) is added. The enzyme converts the soluble substrate into an insoluble colored precipitate at the site of probe hybridization.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with Nuclear Fast Red), dehydrated, and mounted with a coverslip for microscopic examination.

Visualizing the Workflow

The following diagrams illustrate the structure of this compound and the experimental workflow for its use in in situ hybridization.

References

- 1. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. revvity.com [revvity.com]

- 3. abpbio.com [abpbio.com]

- 4. This compound, Biotin-labeled Uridines - Jena Bioscience [jenabioscience.com]

- 5. Aminoallyl nucleotide - Wikipedia [en.wikipedia.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

Biotin-11-UTP vs. Biotin-16-UTP for RNA Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Biotin-11-UTP and Biotin-16-UTP for RNA labeling. We delve into the core chemical differences, their impact on enzymatic incorporation and subsequent detection, and provide detailed experimental protocols for their use in generating biotinylated RNA probes for various downstream applications.

Introduction: The Role of Biotinylated Nucleotides in RNA Research

Biotin-labeled RNA probes are a cornerstone of modern molecular biology, offering a safe and sensitive alternative to radioactive labeling for applications such as in situ hybridization (ISH), Northern blotting, and RNA pull-down assays. The exceptional affinity of biotin (B1667282) for streptavidin (Kd ≈ 10⁻¹⁴ mol/L) forms the basis of a robust and versatile detection system. The choice of the biotinylated nucleotide, specifically the length of the linker arm separating the biotin moiety from the uridine (B1682114) triphosphate (UTP), can significantly influence the outcome of an experiment. This guide focuses on two commonly used analogs: this compound and Biotin-16-UTP.

Structural and Functional Comparison

The primary difference between this compound and Biotin-16-UTP lies in the length of the spacer arm that connects the biotin molecule to the C5 position of the uridine base. This linker is crucial as it positions the biotin away from the RNA backbone, making it accessible for binding to streptavidin.

| Feature | This compound | Biotin-16-UTP |

| Linker Arm Length | 11 atoms | 16 atoms |

| Molecular Formula | C₂₈H₄₅N₆O₁₈P₃S | C₃₂H₅₂N₇O₁₉P₃S |

| Molecular Weight (Free Acid) | ~878.67 g/mol | ~963.78 g/mol |

Data sourced from various suppliers.

The length of this linker arm has implications for several aspects of RNA labeling and detection:

-

Enzymatic Incorporation: Studies have shown that RNA polymerases, such as T7 RNA polymerase, do not significantly discriminate between natural UTP and biotinylated UTPs during in vitro transcription.[1] While various linker arm sizes generally do not affect the incorporation of the modified UTP into the RNA transcript, there is evidence to suggest that longer linkers might slightly impede the subsequent purification of the amplified RNA (aRNA).[2]

-

Steric Hindrance and Streptavidin Binding: A longer linker arm, as found in Biotin-16-UTP, can reduce steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer to the biotinylated RNA. This can be particularly advantageous in applications where the RNA is immobilized on a solid support, such as in pull-down assays or on microarrays. The increased spatial separation between the biotin and the RNA backbone may allow biotin to interact more freely with streptavidin.[3]

-

RNA Yield: Interestingly, some studies have indicated that using this compound can result in higher yields of biotinylated aRNA compared to biotinylated UTPs with longer linker arms.[2] The ratio of biotinylated UTP to unlabeled UTP has been optimized in some commercial kits to maximize both aRNA yield and the signal-to-noise ratio, particularly for microarray applications.[2]

Key Applications and Linker Choice

The selection between this compound and Biotin-16-UTP is often guided by the specific downstream application.

| Application | Recommended Linker | Rationale |

| Microarray Analysis | This compound | Often provides higher yields of labeled aRNA and has been optimized for high signal-to-noise ratios on platforms like Affymetrix GeneChip® arrays.[2] |

| RNA Pull-Down Assays | Biotin-16-UTP | The longer linker may reduce steric hindrance, facilitating more efficient capture of RNA-protein complexes with streptavidin-coated beads.[4] |

| In Situ Hybridization (ISH) | Both can be used effectively | The choice may depend on the specific tissue and fixation method. Longer linkers might enhance signal by improving streptavidin accessibility. |

| Northern Blotting | Both can be used effectively | Either linker is generally suitable for generating probes for membrane-based hybridization assays. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and Biotin-16-UTP.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of randomly biotin-labeled RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

-

Linearized template DNA (1 µg) containing the appropriate RNA polymerase promoter

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl, pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

-

Ribonucleotide mix (10 mM each of ATP, CTP, GTP)

-

UTP solution (10 mM)

-

This compound or Biotin-16-UTP solution (10 mM)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7, SP6, or T3 RNA Polymerase

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

Procedure:

-

Thaw all reagents on ice. Keep the RNA polymerase at -20°C until immediately before use.

-

In a nuclease-free microcentrifuge tube on ice, assemble the following reaction mixture in order:

Reagent Volume Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x 10 mM ATP, CTP, GTP mix 2 µL 1 mM each 10 mM UTP 1.3 µL 0.65 mM 10 mM this compound or Biotin-16-UTP 0.7 µL 0.35 mM Linearized Template DNA (1 µg/µL) 1 µL 50 ng/µL RNase Inhibitor 1 µL - T7/SP6/T3 RNA Polymerase 2 µL - Total Volume 20 µL Note: The ratio of Biotin-UTP to UTP can be optimized for specific applications. A 35% substitution (0.35 mM Biotin-UTP to 0.65 mM UTP) is a common starting point that balances labeling efficiency and reaction yield.[5][6]

-

Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.

-

Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.

-

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

-

The biotinylated RNA probe can be purified using spin columns or ethanol (B145695) precipitation.

-

Analyze the integrity and yield of the transcript by agarose (B213101) gel electrophoresis.

Chemiluminescent Detection of Biotinylated RNA in Northern Blotting

This protocol outlines the detection of a biotinylated RNA probe hybridized to a target RNA on a nylon membrane.

Materials:

-

Nylon membrane with transferred RNA

-

Hybridization buffer

-

Blocking buffer (e.g., 1x Maleic acid buffer with 0.1% Tween 20 and a blocking reagent)

-

Wash buffer (e.g., 1x Maleic acid buffer with 0.3% Tween 20)

-

Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent substrate (e.g., CDP-Star® or similar)

-

Imaging system (e.g., ChemiDoc or X-ray film)

Procedure:

-

Hybridization: Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at the appropriate temperature. Add the biotinylated RNA probe to fresh hybridization buffer and incubate the membrane overnight.

-

Post-Hybridization Washes: Wash the membrane with low and high stringency buffers to remove the unbound probe.

-

Blocking: Rinse the membrane briefly in wash buffer, then incubate in blocking buffer for 30-60 minutes at room temperature with gentle agitation.

-

Streptavidin Conjugate Incubation: Dilute the streptavidin-AP or streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions. Incubate the membrane in the conjugate solution for 30-60 minutes at room temperature.

-

Washing: Wash the membrane thoroughly with wash buffer to remove unbound streptavidin conjugate. Typically, this involves several washes of 5-15 minutes each.

-

Detection:

-

Equilibrate the membrane in detection buffer for 2-5 minutes.

-

Incubate the membrane with the chemiluminescent substrate for 5 minutes. Do not allow the membrane to dry out.

-

Drain the excess substrate and wrap the membrane in a clear plastic sheet protector.

-

Expose the membrane to an imaging system or X-ray film to detect the chemiluminescent signal.

-

Fluorescent Detection of Biotinylated RNA for In Situ Hybridization

This protocol provides a general workflow for the fluorescent detection of biotinylated probes in fixed cells or tissues.

Materials:

-

Fixed cells or tissue sections on slides

-

Hybridization buffer

-

Stringent wash buffers (e.g., SSC buffers of varying concentrations)

-

Blocking solution (e.g., PBS with BSA and Triton X-100)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor™ 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate tissue sections or permeabilize fixed cells as required.

-

Hybridization: Hybridize the biotinylated RNA probe to the sample overnight in a humidified chamber at the appropriate temperature.

-

Stringent Washes: Perform a series of washes with increasing stringency (lower salt concentration and higher temperature) to remove non-specifically bound probes.

-

Blocking: Block the sample with a suitable blocking solution for 30-60 minutes to prevent non-specific binding of the streptavidin conjugate.

-

Streptavidin Incubation: Incubate the sample with the fluorescently labeled streptavidin, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

-

Washing: Wash the sample several times with a wash buffer (e.g., PBS with Tween 20) to remove unbound streptavidin.

-

Counterstaining: (Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow and Concepts

The following diagrams illustrate the key processes and decision points in using Biotin-UTP for RNA labeling.

Caption: Workflow for biotinylating RNA probes and their subsequent detection.

Caption: The molecular principle of biotinylated RNA detection via streptavidin.

Caption: A decision-making flowchart for selecting between this compound and Biotin-16-UTP.

Conclusion

Both this compound and Biotin-16-UTP are effective reagents for the enzymatic labeling of RNA. The choice between them is nuanced and should be guided by the specific requirements of the experimental application. For applications where the yield of the labeled RNA is paramount, such as in microarray analysis, this compound may be the preferred choice. Conversely, for applications that rely on the efficient capture of the biotinylated molecule, such as RNA pull-down assays, the longer linker arm of Biotin-16-UTP may offer an advantage by minimizing steric hindrance and improving the accessibility of the biotin moiety to streptavidin. For many standard hybridization-based assays, either molecule is likely to perform well, and the optimal choice may be determined empirically. By understanding the subtle yet significant differences between these two reagents, researchers can better optimize their experimental design to achieve robust and reliable results.

References

- 1. Direct quantitation of biotin-labeled nucleotide analogs in RNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thermofisher.com [thermofisher.com]

- 3. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HighYield T7 Biotin16 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 6. jenabioscience.com [jenabioscience.com]

The Strategic Advantage of Biotin-11-UTP in In Vitro Transcription: A Technical Guide

For researchers, scientists, and drug development professionals, the efficient and reliable labeling of RNA is paramount for a multitude of molecular biology applications. This technical guide delves into the core advantages of utilizing Biotin-11-UTP for in vitro transcription, providing a comprehensive overview of its benefits, detailed experimental protocols, and a clear visualization of the underlying workflows.

The incorporation of biotin (B1667282), a small vitamin, into RNA transcripts via this compound offers a robust and versatile alternative to traditional radioactive labeling methods.[1][2][3] This approach hinges on the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin, a protein isolated from Streptomyces avidinii.[4][5][6] The dissociation constant (Kd) of this interaction is on the order of 10⁻¹⁴ mol/L, making it one of the most stable biological bonds known.[4] This stability is a cornerstone of the reliability and sensitivity of biotin-based detection systems.[5][6]

The "11" in this compound refers to the 11-atom spacer arm that links the biotin molecule to the uridine (B1682114) triphosphate.[7][8][9] This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases such as T7, T3, and SP6, and subsequent detection by streptavidin conjugates.[8][9]

Core Advantages of this compound Incorporation

The use of this compound in in vitro transcription presents several key advantages over other labeling techniques:

-

Enhanced Safety and Stability: As a non-radioactive labeling method, this compound eliminates the health hazards and costly disposal associated with radioactive isotopes.[1][2] Furthermore, biotinylated RNA probes are significantly more stable than their radioactive counterparts, which are prone to radiolysis.[1] Biotinylated probes can be stored for at least a year without loss of function.[1]

-

High Sensitivity and Versatility in Detection: The high affinity of the biotin-streptavidin interaction allows for highly sensitive detection.[10][11] The biotin tag can be detected using streptavidin conjugated to a variety of reporter molecules, including enzymes (like horseradish peroxidase or alkaline phosphatase) for colorimetric or chemiluminescent detection, or fluorophores for fluorescent imaging.[10][] This versatility makes biotinylated probes suitable for a wide array of applications.

-

Robust and Efficient Labeling: this compound is efficiently incorporated into RNA transcripts by common RNA polymerases.[8][13] The enzymatic incorporation is robust, and a single transcription reaction can yield a significant amount of labeled probe, often enough for hundreds of assays.[1]

-

Minimal Interference with Hybridization: The small size of the biotin molecule ensures that its incorporation is unlikely to interfere with the hybridization of the RNA probe to its target sequence.[10][]

-

Broad Applicability: Biotinylated RNA probes are utilized in a diverse range of molecular biology techniques, including:

-

Northern and Southern Blotting: For the detection and quantification of specific RNA or DNA sequences.[1][10]

-

In Situ Hybridization (ISH): To visualize the spatial distribution of specific RNA transcripts within cells and tissues.[10][13]

-

RNA Pull-Down Assays: To isolate and identify RNA-binding proteins (RBPs).[10][15]

-

Microarrays: For high-throughput analysis of gene expression.[10][16]

-

Electrophoretic Mobility Shift Assays (EMSA): To study RNA-protein interactions.[17]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Biotin-Streptavidin Dissociation Constant (Kd) | ≈ 10⁻¹⁴ mol/L | [4] |

| Stability of Biotinylated Probes | At least 1 year | [1] |

| Typical Yield from a Single Transcription Reaction | ~4 µg | [1] |

| Recommended this compound Substitution | 35% | [13][18] |

| Amount of Probe for Northern/Southern Blotting | ~10 ng/mL of hybridization solution | [1] |

| Amount of Probe for Ribonuclease Protection Assays (RPAs) | 200-800 pg per reaction | [1] |

Experimental Protocols

In Vitro Transcription for this compound Labeling

This protocol is a general guideline for the enzymatic incorporation of this compound into RNA transcripts using T7 RNA Polymerase. Optimization may be required depending on the specific template and application.

Materials:

-

Linearized DNA template containing a T7 promoter

-

Nuclease-free water

-

10x Transcription Buffer

-

100 mM DTT

-

RNase Inhibitor

-

10 mM ATP, CTP, GTP solutions

-

10 mM UTP solution

-

10 mM this compound solution

-

T7 RNA Polymerase

Procedure:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template:

-

Nuclease-free water (to a final volume of 20 µL)

-

2 µL 10x Transcription Buffer

-

2 µL 100 mM DTT

-

2 µL 10 mM ATP

-

2 µL 10 mM CTP

-

2 µL 10 mM GTP

-

1.3 µL 10 mM UTP (for a 35% substitution)

-

0.7 µL 10 mM this compound (for a 35% substitution)

-

1 µg Linearized DNA template

-

1 µL RNase Inhibitor

-

2 µL T7 RNA Polymerase

-

-

Mix gently by pipetting and spin down briefly.

-

Incubate the reaction at 37°C for 2 hours. For some templates, incubation time can be extended to 4 hours to increase yield.[13]

-

(Optional) Add DNase I to remove the DNA template.

-

Purify the biotinylated RNA using a suitable method, such as spin column purification, to remove unincorporated nucleotides, proteins, and salts.[13]

Detection of Biotinylated RNA in a Northern Blot

This protocol outlines the general steps for detecting a specific RNA sequence using a biotinylated probe.

Materials:

-

Total RNA sample

-

Denaturing agarose (B213101) gel

-

Positively charged nylon membrane

-

Hybridization buffer

-

Blocking buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Separate the total RNA sample (5-20 µg) on a denaturing agarose gel.[10]

-

Transfer the RNA to a positively charged nylon membrane and immobilize it by UV crosslinking or baking.[10]

-

Prehybridize the membrane in hybridization buffer to block non-specific binding.[10]

-

Hybridize the membrane with the biotinylated RNA probe (typically at a concentration of 0.1-1.0 nM) overnight at the optimized hybridization temperature.[10]

-

Wash the membrane with low and high stringency buffers to remove the unbound probe.[10]

-

Block the membrane with a suitable blocking buffer.[10]

-

Incubate the membrane with a streptavidin-HRP conjugate.[10]

-

Wash the membrane to remove the unbound conjugate.[10]

-

Incubate the membrane with a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.[10]

Visualizing the Workflow and Interactions

To better understand the processes involved, the following diagrams illustrate the key workflows and molecular interactions.

References

- 1. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. Non-radioactive techniques for the labelling of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. seracare.com [seracare.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptavidin-biotin technology: improvements and innovations in chemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. abpbio.com [abpbio.com]

- 9. This compound | Revvity [revvity.com]

- 10. benchchem.com [benchchem.com]

- 11. Biotinylation - Wikipedia [en.wikipedia.org]

- 13. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 15. RNA network analysis using biotinylated-RNA affinity probes. [biosyn.com]

- 16. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. jenabioscience.com [jenabioscience.com]

The Principle and Application of Non-Radioactive RNA Labeling with Biotin-11-UTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles, experimental protocols, and applications of non-radioactive RNA labeling using Biotin-11-UTP. This method offers a safe and stable alternative to radioactive labeling for the detection and analysis of RNA molecules in a variety of molecular biology applications.

Core Principle of this compound Labeling

Non-radioactive RNA labeling with this compound is based on the enzymatic incorporation of a biotin-modified uridine (B1682114) triphosphate (UTP) analog into an RNA molecule during in vitro transcription.[1][2][3] this compound contains a biotin (B1667282) molecule attached to the C5 position of the pyrimidine (B1678525) ring of UTP via an 11-atom spacer arm.[3][4] This linker arm minimizes steric hindrance, allowing for efficient recognition and binding of the biotin moiety by streptavidin or avidin (B1170675) in subsequent detection steps.[4]

The labeling process is catalyzed by bacteriophage RNA polymerases, such as T7, SP6, or T3, which recognize their specific promoter sequences on a linearized DNA template.[3][5] During transcription, the RNA polymerase incorporates this compound in place of the natural UTP, resulting in a randomly biotinylated RNA probe.[1][6]

The high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) form the basis for the sensitive detection of the labeled RNA.[7][8] Streptavidin, conjugated to a reporter molecule such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or a fluorophore, enables the visualization and quantification of the target RNA.[1][9]

Key Advantages Over Radioactive Labeling

The use of this compound for RNA labeling offers several significant advantages over traditional radioactive methods:

-

Safety: Eliminates the hazards associated with handling and disposal of radioactive isotopes.[9]

-

Probe Stability: Biotinylated RNA probes are stable for at least a year when stored properly, unlike radioactive probes which have a short half-life due to radiolysis.[6][10]

-

Versatility: The biotin-streptavidin detection system can be adapted for various detection methods, including colorimetric, chemiluminescent, and fluorescent assays.[9]

-

Efficiency: The enzymatic incorporation of this compound is highly efficient, producing a high yield of labeled RNA.[6][10]

Experimental Workflows and Signaling Pathways

In Vitro Transcription and Biotin Labeling Workflow

The initial step in generating a biotinylated RNA probe is the in vitro transcription reaction. This process involves the synthesis of RNA from a DNA template containing the target sequence downstream of an RNA polymerase promoter.

Detection of Biotinylated RNA Probes

The detection of biotinylated RNA probes relies on the high-affinity interaction between biotin and streptavidin. This principle is applied in various downstream applications.

Quantitative Data and Optimization Parameters

The efficiency of labeling and the sensitivity of detection depend on several factors that can be optimized. The following tables summarize key quantitative parameters for different applications.

Table 1: In Vitro Transcription Reaction Parameters

| Parameter | Recommended Range/Value | Notes |

| DNA Template | 0.5 - 1.0 µg | High-quality, linearized plasmid or purified PCR product is crucial for optimal yield.[6] |

| This compound:UTP Ratio | 1:2 to 1:3 (e.g., 35% this compound) | A ratio of 25-60% Biotin-UTP is generally acceptable. Higher concentrations can decrease yield and increase background noise.[6][11] |

| Nucleotide Concentration | 1-2 mM for each NTP | Optimal concentrations are essential for high mRNA yield.[] |

| Incubation Time | 30 minutes - 4 hours | Longer incubation times may increase the yield of full-length transcripts.[6] |

| Incubation Temperature | 37°C | Standard temperature for T7, SP6, and T3 RNA polymerases.[4][6] |

Table 2: Application-Specific Probe Concentrations

| Application | Recommended Probe Concentration | Notes |

| Northern Blotting | 50 - 500 ng/mL | Optimal concentration depends on target abundance and probe length.[13] |

| In Situ Hybridization | 100 - 500 ng/mL | Higher concentrations can increase signal but also background.[14] |

| RNA Pull-Down Assay | 3 µg of biotinylated RNA per 1 mg of nuclear extract | The amount of RNA may need to be optimized based on the abundance of the interacting protein.[15] |

Detailed Experimental Protocols

Protocol for In Vitro Transcription with this compound

This protocol is adapted from commercially available kits and common laboratory practices.[6][16]

-

Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

1 µg of linearized DNA template

-

2 µL of ATP, GTP, CTP mix (10 mM each)

-

1.5 µL of UTP (10 mM)

-

1.5 µL of this compound (10 mM)

-

2 µL of T7 (or SP6/T3) RNA Polymerase Mix

-

-

Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the biotinylated RNA using an RNA purification kit (e.g., spin column-based) according to the manufacturer's instructions.

-

Quantification: Determine the concentration of the purified biotinylated RNA by measuring the absorbance at 260 nm.

Protocol for Northern Blotting with Biotinylated Probes

This protocol outlines the key steps for detecting a specific RNA molecule using a biotinylated probe.[13][17]

-

RNA Electrophoresis: Separate 5-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.

-

UV Crosslinking: Immobilize the RNA on the membrane by exposing it to UV light.

-

Prehybridization: Incubate the membrane in a hybridization buffer for at least 1 hour at 42°C to block non-specific binding sites.

-

Hybridization: Dilute the biotinylated RNA probe in fresh, pre-warmed hybridization buffer (to a final concentration of 50-500 ng/mL) and incubate with the membrane overnight at 42°C with gentle agitation.

-

Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Detection:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with a streptavidin-HRP or streptavidin-AP conjugate.

-

Wash to remove unbound conjugate.

-

Incubate with a chemiluminescent substrate and detect the signal using an imager or X-ray film.

-

Protocol for In Situ Hybridization with Biotinylated Probes

This protocol provides a general framework for localizing specific RNA transcripts within tissue sections.[14][18]

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections.

-

Permeabilization: Treat the sections with Proteinase K to improve probe accessibility.

-

Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at 42°C.

-

Hybridization: Apply the biotinylated probe (100-500 ng/mL in hybridization buffer) to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at 42°C.

-

Post-Hybridization Washes: Wash the slides with stringent wash buffers to remove non-specifically bound probe.

-

Detection:

-

Block the slides with a blocking solution.

-

Incubate with a streptavidin-AP or streptavidin-HRP conjugate.

-

Wash to remove unbound conjugate.

-

Add a chromogenic substrate to visualize the signal under a microscope.

-

Protocol for RNA Pull-Down Assay with Biotinylated RNA

This protocol is used to identify proteins that interact with a specific RNA molecule.[4][5][15]

-

RNA Folding: Heat 3 µg of biotinylated RNA to 90°C for 2 minutes, then place on ice for 2 minutes. Add RNA structure buffer and allow the RNA to fold at room temperature for 20-30 minutes.

-

Binding Reaction: Incubate the folded biotinylated RNA with cell lysate or purified proteins in a binding buffer for 1 hour at room temperature with rotation.

-

Capture of RNA-Protein Complexes: Add streptavidin-coated magnetic or agarose (B213101) beads to the binding reaction and incubate for another hour at room temperature with rotation.

-

Washing: Wash the beads several times with a wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Application-Specific Workflow Diagrams

Northern Blotting Workflow

In Situ Hybridization Workflow

RNA Pull-Down Assay Workflow

Troubleshooting

High background and weak signals are common issues in non-radioactive labeling and detection. The following table provides guidance on troubleshooting these problems.

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| High Background | Probe concentration too high | Decrease the amount of biotinylated probe used in the hybridization.[2] |

| Inadequate blocking | Increase the duration of the prehybridization and blocking steps.[19] | |

| Insufficient washing | Increase the stringency (temperature, lower salt concentration) or duration of the post-hybridization washes.[2] | |

| Impure probe | Ensure the biotinylated probe is properly purified to remove unincorporated nucleotides.[4] | |

| Weak or No Signal | Low labeling efficiency | Optimize the this compound:UTP ratio in the in vitro transcription reaction. Verify probe synthesis on a gel.[11] |

| RNA degradation | Use RNase-free reagents and techniques throughout the experiment. Check RNA integrity on a gel.[6] | |

| Insufficient probe concentration | Increase the concentration of the biotinylated probe.[2] | |

| Inefficient probe penetration (ISH) | Optimize the Proteinase K digestion time. | |

| Low target abundance | Increase the amount of total RNA loaded on the gel (Northern blot).[2] |

By understanding the core principles, optimizing experimental parameters, and following detailed protocols, researchers can successfully employ this compound for the sensitive and reliable non-radioactive labeling and detection of RNA in a wide range of applications.

References

- 1. Double-label in situ hybridization using biotin and digoxigenin-tagged RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. users.drew.edu [users.drew.edu]

- 3. abpbio.com [abpbio.com]

- 4. Video: Detection of RNA-binding Proteins by In Vitro RNA Pull-down in Adipocyte Culture [jove.com]

- 5. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]

- 6. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - FR [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. changlab.stanford.edu [changlab.stanford.edu]

- 16. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]

- 18. studylib.net [studylib.net]

- 19. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Biotin-11-UTP: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Biotin-11-UTP. Understanding these parameters is critical for ensuring the integrity and performance of this essential reagent in a wide range of molecular biology applications, from in vitro transcription and RNA labeling to microarray analysis and non-radioactive detection systems. This document synthesizes publicly available data and established principles of nucleotide chemistry to provide researchers with the necessary information for proper handling, storage, and stability assessment.

Core Stability and Storage Recommendations

The stability of this compound is paramount for its effective use. Degradation, primarily through hydrolysis of the triphosphate chain, can lead to a loss of function and unreliable experimental results. The following tables summarize the recommended storage conditions and known stability profiles based on manufacturer data sheets and analogous nucleotide stability studies.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Source(s) |

| Long-Term Storage Temperature | -20°C | [1][2][3][4][5] |

| Short-Term Storage Temperature | 4°C (for short-term only) | [6] |

| Shipping Condition | Shipped on gel packs | [5] |

| Shelf Life (at -20°C) | At least 12 months | [4][5] |

| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot upon receipt | [6] |

| Light and Moisture Protection | Store in the dark and protect from moisture | [4] |

| Initial Handling | Centrifuge the vial briefly before opening | [5] |

Table 2: Quantitative Stability Data for this compound and Related Nucleotides

| Condition | Stability | Notes | Source(s) |

| 1 mM Solution in Water/Neutral Buffer | 1 month at 4°C | Based on data for biotinylated nucleotides. | [3] |

| 6 months at -20°C | Based on data for biotinylated nucleotides. | [3][6] | |

| Short-Term Ambient Temperature Exposure | Up to 1 week cumulative exposure is possible | Manufacturer's statement for some formulations. | [5] |

| pH Stability | Stable in aqueous solutions between pH 6.8 and 7.4 | Based on the stability of ATP. More extreme pH leads to rapid hydrolysis. | [2] |

| Optimal stability in a pH range of 8.3 to 11.0 | Based on studies of dNTPs and UTP, which show the slowest degradation in a slightly alkaline buffer. | [7] | |

| Purity (as supplied) | ≥ 95% (by HPLC) | A common specification from multiple suppliers. | [5] |

Molecular Structure and Potential Degradation Pathway

This compound is a uridine (B1682114) triphosphate analog that features a biotin (B1667282) molecule linked to the C5 position of the pyrimidine (B1678525) ring via an 11-atom spacer arm. This linker minimizes steric hindrance, allowing for efficient enzymatic incorporation and subsequent detection.

Caption: Molecular structure of this compound.

The primary degradation pathway for this compound, like other nucleoside triphosphates, is the hydrolysis of the phosphoanhydride bonds in the triphosphate chain. This process is catalyzed by acidic conditions and elevated temperatures, leading to the sequential loss of phosphate (B84403) groups.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. revvity.com [revvity.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

understanding the role of the 11-atom linker in Biotin-11-UTP

An In-depth Technical Guide to the Role of the 11-Atom Linker in Biotin-11-UTP

For researchers, scientists, and drug development professionals, the precise and reliable detection of nucleic acids is fundamental. Biotin (B1667282) labeling, a cornerstone of non-radioactive detection methods, relies on the incredibly strong and specific interaction between biotin and streptavidin. This compound is a critical reagent in this field, and its efficacy is largely attributable to its 11-atom linker. This technical guide provides a comprehensive exploration of the role of this linker, its impact on experimental outcomes, and detailed protocols for its application.

The Pivotal Role of the 11-Atom Linker

The utility of biotin as a molecular label is rooted in its exceptionally high affinity for the protein streptavidin, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent bonds in nature[1][2][3]. However, when a biotin molecule is directly attached to a large biomolecule like an RNA transcript, the bulky, tetrameric streptavidin protein (approximately 53 kDa) can be sterically hindered from efficiently accessing and binding to the biotin[4][5].

The 11-atom linker in this compound is a spacer arm that physically separates the biotin moiety from the uridine (B1682114) base[4][6][7][8][9][10]. This extended structure addresses the challenge of steric hindrance in several key ways:

-

Enhanced Accessibility: The linker pushes the biotin molecule away from the nucleic acid backbone, making it more accessible to the deep binding pocket of the streptavidin tetramer[4][6][11].

-

Increased Flexibility: The linker provides rotational freedom, allowing the biotin molecule to orient itself optimally for binding with streptavidin[12].

-

Improved Binding Efficiency: By minimizing steric clashes, the linker facilitates a more efficient and stable interaction between biotin and streptavidin, which is crucial for the sensitivity of downstream detection assays[4][9].

The "11" in this compound refers to the number of atoms in this linker chain, a length that has been found to provide a good balance between reducing steric hindrance and maintaining efficient enzymatic incorporation[6][7][8][10][13]. This ultimately leads to a higher signal-to-noise ratio in applications such as hybridization and affinity purification.

Quantitative Data and Comparative Analysis

The selection of a biotinylated nucleotide can significantly impact experimental results. The tables below summarize the properties of this compound and provide a comparative look at how linker length can influence performance.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H45N6O18P3S | [5][13][14] |

| Molecular Weight | ~878.67 g/mol (free acid) | [5][13][14] |

| Purity | ≥ 95% (HPLC) | [5][14] |

| Storage Conditions | -20°C | [7][8][13][15] |

| Supplied as | Typically a 1 mM or 10 mM solution in TE or Tris-HCl buffer | [7][8][10] |

Impact of Linker Length on Biotinylation Performance

While direct, peer-reviewed comparative studies for various biotinylated UTPs are not abundant, the general principle is that longer linkers tend to improve performance up to a certain point by increasing biotin accessibility. The following table illustrates this trend, with this compound often providing a favorable balance for RNA labeling.

| Biotinylated Nucleotide | Linker Length (Atoms) | Relative Signal Intensity (Illustrative) | Key Considerations |

| Biotin-UTP (Short Linker) | < 10 | Low to Moderate | May suffer from significant steric hindrance, leading to lower signal. |

| This compound | 11 | High | Considered optimal for many applications, providing high yields and strong signals.[10] |

| Biotin-16-UTP | 16 | High | May offer slightly better performance in some contexts but can sometimes impede purification.[10] |

| Biotin-PEGn-UTP | > 20 | Very High | The hydrophilic and flexible PEG linker can further reduce non-specific binding and improve accessibility.[1][4][5][16][17] |

Experimental Protocols and Workflows

This compound is a versatile reagent used in a variety of molecular biology techniques. Below are detailed protocols for its use in in vitro transcription, Northern blotting, and Fluorescence In Situ Hybridization (FISH).

In Vitro Transcription (IVT) for Biotinylated RNA Probe Synthesis

This protocol describes the generation of randomly biotin-labeled RNA probes using T7 RNA polymerase.

-

Template Preparation: Use a linearized plasmid or a PCR product containing a T7 promoter upstream of the target sequence. The quality of the DNA template is critical for high yields.[13]

-

Reaction Assembly: On ice, combine the following components in a nuclease-free microcentrifuge tube in the specified order:

-

Nuclease-Free Water: to a final volume of 20 µL

-

10x Transcription Buffer: 2 µL

-

100 mM DTT: 2 µL

-

ATP, CTP, GTP solution (10 mM each): 2 µL

-

UTP (10 mM): 1.3 µL (for a final concentration of 0.65 mM)

-

This compound (10 mM): 0.7 µL (for a final concentration of 0.35 mM)

-

DNA Template: 0.5 - 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase Mix: 2 µL

-

Note: A 35% substitution of this compound for UTP generally provides an optimal balance between labeling and reaction efficiency.[13]

-

-

Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[13]

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Probe Purification: Purify the biotinylated RNA probe using a spin column-based RNA purification kit or via ethanol (B145695) precipitation to remove unincorporated nucleotides, salts, and enzymes.

-

Quantification and Storage: Determine the concentration of the probe via UV spectrophotometry and store at -80°C.

Northern Blotting with a Biotinylated Probe

This protocol outlines the detection of a specific RNA sequence from a complex sample using a this compound labeled probe.

-

RNA Electrophoresis: Separate 5-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[6]

-

RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.[6]

-

Crosslinking: UV-crosslink the RNA to the membrane to ensure it is permanently immobilized.[6]

-

Pre-hybridization: Place the membrane in a hybridization bottle with a suitable hybridization buffer (e.g., ULTRAhyb™-Oligo buffer) and incubate for at least 1 hour at 42°C to block non-specific binding sites.[6]

-

Hybridization: Denature the biotinylated RNA probe by heating at 95-100°C for 5 minutes and immediately place on ice. Add the denatured probe to fresh, pre-warmed hybridization buffer (at a final concentration of 50-500 ng/mL) and incubate with the membrane overnight at the appropriate hybridization temperature (e.g., 68°C for RNA probes).[6]

-

Stringency Washes:

-

Detection:

-

Block the membrane for 30 minutes in a blocking buffer.

-

Incubate the membrane for 30 minutes with a streptavidin-HRP (Horseradish Peroxidase) conjugate diluted in blocking buffer (e.g., 1:5,000 to 1:20,000).[6]

-

Wash the membrane three times for 15 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound conjugate.[6]

-

-

Signal Development: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 1-5 minutes.[6]

-

Imaging: Immediately capture the chemiluminescent signal using a CCD camera-based imaging system or by exposing it to X-ray film.[6]

Fluorescence In Situ Hybridization (FISH)

This protocol details the localization of a specific nucleic acid sequence within a cell or tissue using a biotinylated probe.

-

Sample Preparation:

-

Prepare chromosome spreads or tissue sections on glass slides.

-

Treat slides with RNase A (100 µg/mL) for 1 hour at 37°C to remove endogenous RNA.[8]

-

Perform a pepsin digestion (40 units/mL in 10 mM HCl) for 10 minutes at 37°C to permeabilize the cells.[8]

-

Fix the sample with 4% paraformaldehyde for 10 minutes.[8]

-

Dehydrate the slides through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.[8]

-

-

Denaturation:

-

Prepare a hybridization mix containing 50% formamide (B127407), 10% dextran (B179266) sulfate, and the biotinylated probe (0.5-1.5 ng/µL).[8]

-

Apply the hybridization mix to the slide, cover with a coverslip, and seal.

-

Denature the sample and probe simultaneously by heating the slide on a heat block at 70°C for 5 minutes.[8]

-

-

Hybridization:

-

Incubate the slide in a humidified chamber overnight at 37°C to allow the probe to anneal to its target sequence.[8]

-

-

Post-Hybridization Washes:

-

Detection:

-

Equilibrate the slide in a detection buffer (e.g., 4x SSC, 0.2% Tween 20).[8]

-

Block with 5% bovine serum albumin (BSA) in detection buffer for 30 minutes.[8]

-

Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Cy3) for 30-60 minutes in the dark.[8]

-

Wash the slide three times in 2x SSC for 5 minutes each.[8]

-

-

Mounting and Visualization:

-

Counterstain the DNA with DAPI.[8]

-

Mount the slide with an antifade mounting medium.

-

Visualize the fluorescent signals using a fluorescence microscope.

-

Conclusion

The 11-atom linker in this compound is a critical design feature that significantly enhances the utility of biotin-based nucleic acid labeling. By effectively mitigating steric hindrance, this spacer arm ensures that the biotin moiety is readily accessible for binding to streptavidin. This leads to increased sensitivity, higher signal-to-noise ratios, and more reliable results across a wide array of essential molecular biology applications. Understanding the fundamental role of this linker allows researchers to better design their experiments and leverage the full power of the biotin-streptavidin system for sensitive and specific nucleic acid detection.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. southernbiotech.com [southernbiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]

- 8. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 9. A New Biotin Labeling and High-Molecular-Weight RNA Northern Method and Its Application in Viral RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. users.drew.edu [users.drew.edu]

- 16. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]

The Versatility of Biotinylated RNA Probes: A Technical Guide for Molecular Biology Applications

For researchers, scientists, and drug development professionals, biotinylated RNA probes have emerged as an indispensable tool, offering a safe and effective alternative to traditional radioactive labeling for the study of nucleic acids. This technical guide provides an in-depth exploration of the core applications of biotinylated RNA probes in molecular biology, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower your research.

The high-affinity interaction between biotin (B1667282) and streptavidin forms the foundation of a multitude of detection and purification methodologies. By incorporating biotin into RNA molecules, researchers can harness this powerful partnership for sensitive and specific analysis of RNA localization, expression, and interactions. This guide will delve into the synthesis and purification of these probes and their application in key molecular biology techniques, including in situ hybridization (ISH), northern blotting, electrophoretic mobility shift assays (EMSA), and RNA pulldown assays.

Synthesis and Purification of Biotinylated RNA Probes

The generation of high-quality biotinylated RNA probes is paramount for successful downstream applications. The most common method for synthesizing these probes is through in vitro transcription. This process utilizes a DNA template containing a bacteriophage RNA polymerase promoter (e.g., T7, SP6, or T3) upstream of the target sequence. During the transcription reaction, biotin-labeled ribonucleotides, such as biotin-11-UTP, are incorporated into the newly synthesized RNA strand.

Experimental Protocol: In Vitro Transcription of Biotinylated RNA Probes

-

Template Preparation: A linearized plasmid DNA or a PCR product containing the target sequence downstream of an RNA polymerase promoter is used as the template. Ensure the template is of high purity.

-

Transcription Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following components at room temperature:

-

Nuclease-free water

-

10x Transcription Buffer

-

100 mM DTT

-

Ribonuclease Inhibitor

-

10 mM ATP, CTP, GTP

-

10 mM UTP

-

10 mM Biotin-16-UTP (or other biotinylated UTP)

-

Linearized DNA template (0.5-1.0 µg)

-

T7, SP6, or T3 RNA Polymerase (20-40 units)

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.

-

Probe Purification: Purify the biotinylated RNA probe using one of the following methods:

-

Ethanol (B145695) Precipitation: Add ammonium (B1175870) acetate (B1210297) and ethanol to precipitate the RNA. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in RNase-free water.

-

Spin Column Chromatography: Use a commercially available RNA purification kit according to the manufacturer's instructions. This method is efficient at removing unincorporated nucleotides and enzymes.

-

-

Quality Control: Assess the integrity and yield of the synthesized probe by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. The concentration can be determined by spectrophotometry.

Core Applications and Methodologies

Biotinylated RNA probes are instrumental in a variety of molecular biology techniques, each providing unique insights into the world of RNA.

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific RNA sequences within the context of morphologically preserved cells or tissues. This technique is invaluable for understanding the spatial distribution of gene expression.

Quantitative Data for In Situ Hybridization

| Parameter | Recommended Range |

| Probe Concentration | 0.1 - 2.0 ng/µL |

| Probe Size | 200 - 800 bases |

| Hybridization Temperature | 42 - 65°C |

| Post-Hybridization Washes | High stringency (e.g., 0.1x SSC, 0.1% SDS at 65°C) |

Experimental Protocol: In Situ Hybridization with Biotinylated RNA Probes

-

Tissue Preparation: Fix tissue sections on slides with 4% paraformaldehyde, followed by permeabilization with proteinase K to allow probe entry.

-

Prehybridization: Incubate the slides in a prehybridization buffer for at least 1 hour at the hybridization temperature to block non-specific binding sites.

-

Hybridization: Dilute the biotinylated RNA probe in hybridization buffer and apply it to the tissue sections. Cover with a coverslip and incubate in a humidified chamber overnight at the appropriate hybridization temperature.

-

Post-Hybridization Washes: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probes.

-

Detection:

-

Block the slides with a blocking solution (e.g., bovine serum albumin or normal serum).

-

Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase [AP] or streptavidin-horseradish peroxidase [HRP]).

-

Wash to remove the unbound conjugate.

-

-

Signal Visualization: Add a chromogenic or chemiluminescent substrate for the enzyme. For example, NBT/BCIP for AP results in a purple precipitate, while DAB for HRP produces a brown precipitate.

-

Microscopy: Counterstain the sections (e.g., with Nuclear Fast Red) and visualize under a microscope.

Northern Blotting

Northern blotting is a classic technique used to study gene expression by detecting specific RNA molecules in a complex sample. It provides information about the size and abundance of the target RNA.

Quantitative Data for Northern Blotting

| Parameter | DNA Oligonucleotide Probes | In Vitro Transcribed RNA Probes |

| Probe Concentration | 10 - 100 nM | 50 - 500 ng/mL |

| Hybridization Temperature | 42 - 50°C | 68°C |

| High Stringency Wash | 0.1x SSC, 0.1% SDS at 42°C | 0.1x SSC, 0.1% SDS at 68°C |

| Streptavidin Conjugate Dilution | 1:5,000 - 1:20,000 | 1:5,000 - 1:20,000 |

Experimental Protocol: Northern Blotting with Biotinylated RNA Probes [1]

-

RNA Electrophoresis: Separate total RNA or mRNA samples on a denaturing formaldehyde-agarose gel.[1]

-

RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.[1]

-

RNA Crosslinking: Immobilize the RNA on the membrane using UV crosslinking.[1]

-

Prehybridization: Incubate the membrane in a hybridization buffer for at least 1 hour at the appropriate hybridization temperature to block non-specific binding.[1]

-

Hybridization: Dilute the biotinylated RNA probe in fresh, pre-warmed hybridization buffer and incubate with the membrane overnight with constant rotation.[1]

-

Post-Hybridization Washes: Wash the membrane with low and high stringency wash buffers to remove unbound probe.[1]

-

Detection:

-

Block the membrane in a blocking buffer.

-

Incubate with a streptavidin-HRP or streptavidin-AP conjugate.

-

Wash the membrane to remove the unbound conjugate.

-

-

Signal Development: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.[1]

-

Imaging: Image the membrane using a CCD camera-based imaging system or by exposing it to X-ray film.[1]

References

Biotin-11-UTP for generating probes for in situ hybridization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of Biotin-11-UTP for the generation of probes for in situ hybridization (ISH). This powerful technique enables the precise localization of specific DNA or RNA sequences within the morphological context of cells and tissues, offering invaluable insights for a wide range of research and diagnostic applications.

Core Principles of Biotin-Labeled Probes in ISH

In situ hybridization utilizes a labeled nucleic acid probe to identify and localize a complementary target sequence within a cell or tissue sample. The use of biotin (B1667282) as a probe label is a cornerstone of non-radioactive ISH due to the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin.[1][2]

This compound is a chemically modified analog of uridine (B1682114) triphosphate (UTP) designed for incorporation into RNA molecules during in vitro transcription.[3] The "11" refers to the 11-atom carbon linker that connects the biotin moiety to the UTP base.[3] This extended spacer arm helps to minimize steric hindrance, thereby improving the accessibility of the biotin for detection by streptavidin conjugates.[3]

The fundamental workflow involves:

-

Probe Labeling: A nucleic acid probe, complementary to the target DNA or RNA sequence, is generated by incorporating biotinylated nucleotides, such as this compound, during in vitro transcription.[2]

-

Hybridization: The biotin-labeled probe is introduced to the prepared cell or tissue sample, where it anneals to its complementary target sequence.[2]

-

Detection: The biotin tag is recognized by avidin or streptavidin that has been conjugated to a reporter molecule, typically an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorophore.[2]

-

Visualization: The reporter molecule generates a detectable signal at the site of hybridization. Enzymatic reporters produce a colored precipitate, while fluorescent reporters can be visualized using fluorescence microscopy.[2]

The avidin-biotin complex exhibits one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, ensuring a stable and robust detection system.[1][4][5]

Data Presentation: Quantitative Aspects of this compound Probe Generation

The efficiency of probe labeling and the resulting signal intensity are critical for successful in situ hybridization. The following tables summarize key quantitative data related to the use of this compound.

| Parameter | Typical Value/Range | Notes |

| This compound:UTP Ratio in In Vitro Transcription | 1:2 to 1:3 (this compound:UTP) | A 35% substitution of UTP with this compound often provides an optimal balance between labeling efficiency and transcript yield.[6] Higher incorporation can sometimes inhibit the RNA polymerase. |

| Expected Yield of Biotinylated RNA Probe | ~10 µg from 1 µg of a 1 kb DNA template | Yield can vary depending on the in vitro transcription kit, template quality, and incubation time.[7] |

| Probe Concentration for Hybridization | 100 - 1000 ng/mL | The optimal concentration should be determined empirically for each probe and tissue type to maximize signal-to-noise ratio.[2] |

| Hybridization Temperature | 37 - 65°C | Temperature influences the stringency of hybridization and needs to be optimized based on the probe's GC content and length.[2] |

| Parameter | Value | Significance |

| Streptavidin-Biotin Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ mol/L | This extremely low Kd indicates a very strong and stable interaction, crucial for sensitive detection.[1][4][5] |

| Streptavidin-Biotin Dissociation Rate Constant (k_off) | ~3.10 x 10⁻⁵ s⁻¹ | The slow off-rate contributes to the stability of the complex during washing and detection steps.[8] |

Experimental Protocols

Protocol for In Vitro Transcription of this compound Labeled RNA Probes

This protocol describes the synthesis of a biotin-labeled single-stranded RNA probe (riboprobe) using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template containing the target sequence downstream of a T7 promoter (0.5 - 1 µg)

-

HighYield T7 RNA Polymerase Mix

-

10x Transcription Buffer

-

10 mM ATP, CTP, GTP solutions

-

10 mM UTP solution

-

10 mM this compound solution

-

RNase-free water

-

DTT (100 mM)

-

RNase-free DNase I

-

0.5 M EDTA, pH 8.0

-

Lithium Chloride (LiCl) precipitation solution

-

70% Ethanol (B145695) (RNase-free)

Procedure:

-

Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

-

Assemble the following reaction components in a nuclease-free microcentrifuge tube at room temperature in the specified order:

-

RNase-free water (to a final volume of 20 µL)

-

2 µL 10x HighYield T7 Reaction Buffer

-

2 µL 100 mM DTT

-

2 µL 10 mM ATP

-

2 µL 10 mM CTP

-

2 µL 10 mM GTP

-

1.3 µL 10 mM UTP (final concentration 0.65 mM)

-

0.7 µL 10 mM this compound (final concentration 0.35 mM)

-

X µL Linearized DNA template (0.5 - 1 µg)

-

2 µL HighYield T7 RNA Polymerase Mix

-

-

Mix gently by pipetting and spin down briefly.

-

Incubate the reaction at 37°C for 2 to 4 hours.

-

To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Precipitate the RNA probe by adding LiCl solution and ethanol, then incubating at -20°C.

-

Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

-

Resuspend the biotinylated RNA probe in an appropriate volume of RNase-free water.

-

Quantify the probe concentration using a spectrophotometer and assess its integrity by agarose (B213101) gel electrophoresis.

Protocol for In Situ Hybridization with Biotinylated Probes

This protocol provides a general workflow for chromogenic detection of mRNA in paraffin-embedded tissue sections.

Materials:

-

Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

-

Proteinase K solution

-

Hybridization buffer

-

Biotin-labeled RNA probe

-

Stringent wash buffers (e.g., SSC buffers)

-

Blocking solution

-

Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chromogenic substrate (e.g., BCIP/NBT for AP, DAB for HRP)

-

Counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilization: Incubate slides with Proteinase K solution to unmask the target nucleic acids.

-

Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature to block non-specific binding sites.[2]

-

Hybridization:

-

Dilute the biotin-labeled probe to the desired concentration (e.g., 100-500 ng/mL) in hybridization buffer.[2]

-

Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.[2]

-

Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.[2]

-

-

Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probe.[2]

-

Detection:

-

Wash the slides in a suitable buffer (e.g., PBS).

-

Incubate in a blocking solution for 30 minutes at room temperature.

-

Incubate with the Streptavidin-AP or Streptavidin-HRP conjugate diluted in blocking solution for 1 hour at room temperature.[2]

-

Wash the slides thoroughly.

-

-

Visualization:

-

Incubate the slides with the appropriate chromogenic substrate solution (e.g., BCIP/NBT or DAB) until the desired color intensity is reached.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with a suitable nuclear stain.

-

Dehydrate the slides through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Situ Hybridization

The following diagram illustrates the complete workflow from probe generation to signal detection in an in situ hybridization experiment using a this compound labeled probe.

Caption: Workflow for in situ hybridization using a this compound labeled probe.

Enzymatic Detection Signaling Pathway: Alkaline Phosphatase (AP)

This diagram illustrates the chromogenic detection of a biotinylated probe using a Streptavidin-Alkaline Phosphatase conjugate with BCIP/NBT as the substrate.

Caption: Alkaline Phosphatase (AP) enzymatic detection pathway.

Enzymatic Detection Signaling Pathway: Horseradish Peroxidase (HRP)

This diagram shows the chromogenic detection of a biotinylated probe using a Streptavidin-Horseradish Peroxidase conjugate with DAB as the substrate.

Caption: Horseradish Peroxidase (HRP) enzymatic detection pathway.

Fluorescent Detection Signaling Pathway

This diagram illustrates the fluorescent detection of a biotinylated probe using a Streptavidin-Fluorophore conjugate.

Caption: Fluorescent detection pathway for biotinylated probes.

Troubleshooting

Successful in situ hybridization requires careful optimization and attention to detail. Below are some common issues and potential solutions.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Inefficient probe labeling- Probe degradation- Insufficient tissue permeabilization- Over-fixation of tissue- Suboptimal hybridization conditions | - Verify probe labeling efficiency and integrity on a gel.- Use RNase-free reagents and techniques.- Optimize Proteinase K treatment time and concentration.- Adjust fixation time.- Optimize hybridization temperature and probe concentration.[9][10] |

| High Background | - Non-specific probe binding- Endogenous biotin in the tissue (e.g., liver, kidney)- Insufficient washing stringency- Too high probe concentration | - Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration).- Use a pre-hybridization step with a blocking agent.- Perform an endogenous biotin blocking step before probe hybridization.- Titrate the probe to the lowest effective concentration.[10][11] |

| Uneven Staining | - Air bubbles trapped under the coverslip- Uneven distribution of probe or reagents- Tissue drying out during incubation | - Carefully apply coverslips to avoid trapping air bubbles.- Ensure the entire tissue section is covered with reagents.- Use a humidified chamber for all incubation steps.[11] |

By understanding the core principles, optimizing experimental parameters, and following robust protocols, researchers can effectively utilize this compound to generate high-quality probes for sensitive and specific in situ hybridization, leading to valuable insights in cellular and molecular biology.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. revvity.com [revvity.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 6. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 7. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. histobiolab.com [histobiolab.com]

- 11. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

A Technical Guide to the Foundational Principles of Detecting Biotin-11-UTP Labeled RNA

For Researchers, Scientists, and Drug Development Professionals